molecular formula C22H26N6OS B12544953 [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile CAS No. 153196-70-4

[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile

Cat. No.: B12544953
CAS No.: 153196-70-4
M. Wt: 422.5 g/mol
InChI Key: IFCAKKJLVBCVGL-UHFFFAOYSA-N
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Description

[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a diazenyl group, a methoxy group, and a thiazole ring.

Preparation Methods

The synthesis of [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones to form the thiazole core. The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the thiazole derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the diazenyl group, leading to the formation of azoxy or nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the diazenyl group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the propanedinitrile moiety.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxy derivatives, while reduction may produce amines .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s biological activities make it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer properties may be due to the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

153196-70-4

Molecular Formula

C22H26N6OS

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[2-[[4-(dibutylamino)phenyl]diazenyl]-4-methoxy-1,3-thiazol-5-yl]methylidene]propanedinitrile

InChI

InChI=1S/C22H26N6OS/c1-4-6-12-28(13-7-5-2)19-10-8-18(9-11-19)26-27-22-25-21(29-3)20(30-22)14-17(15-23)16-24/h8-11,14H,4-7,12-13H2,1-3H3

InChI Key

IFCAKKJLVBCVGL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=NC(=C(S2)C=C(C#N)C#N)OC

Origin of Product

United States

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